molecular formula C13H8ClF2NO B261104 N-(3-chlorophenyl)-2,4-difluorobenzamide

N-(3-chlorophenyl)-2,4-difluorobenzamide

Cat. No.: B261104
M. Wt: 267.66 g/mol
InChI Key: QSRRNKXCRZCMBF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2,4-difluorobenzamide is a halogen-substituted benzamide derivative characterized by a 3-chlorophenyl group attached to the amide nitrogen and a 2,4-difluorobenzoyl moiety. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine and chlorine substituents, which influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C13H8ClF2NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18)

InChI Key

QSRRNKXCRZCMBF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Halogen Effects

N-(3,5-Difluorophenyl)-2,4-Difluorobenzamide
  • Structure : Differs in the substitution pattern (3,5-difluorophenyl vs. 3-chlorophenyl).
  • Key Findings :
    • Exhibits polymorphism driven by C-H···F interactions, leading to two distinct polymorphs (Form 1 and Form 2) .
    • Form 1 is 50% stiffer and 33% harder than Form 2, highlighting the role of fluorine in mechanical properties .
N-(4-Chlorophenyl)-2,4-Difluorobenzamide Derivatives
  • Example : N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-hydroxybenzamide () and N-(4-Chlorophenyl)-2,4-difluorobenzamide derivatives ().
  • Key Findings :
    • Anti-inflammatory and antimicrobial activities are observed in thiazole- and pyrazole-linked derivatives (e.g., 5k in showed antimicrobial activity via FTIR and NMR data) .
  • Comparison : The para-chloro substitution (vs. meta in the target compound) may enhance steric bulk, affecting molecular packing and biological target engagement.
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-Difluorobenzamide (3b)
  • Structure : Benzothiazole core with 2,4-difluorobenzamide and 6-chloro-4-fluoro substituents .
  • Key Findings :
    • High thermal stability (mp > 250°C) and distinct IR/NMR profiles due to fluorine and chlorine interactions .
Insecticidal Benzamides ()
  • Examples : Chlorfluazuron (2,6-difluorobenzamide with pyridinyl-oxy groups) and Lufenuron (2,6-difluorobenzamide with hexafluoropropoxyl groups).
  • Key Findings :
    • Chlorfluazuron acts as a chitin synthesis inhibitor, critical in pest control .
  • Comparison : The 2,4-difluoro substitution in the target compound may offer different steric and electronic profiles compared to 2,6-difluoro analogues, impacting insecticidal efficacy.

Physicochemical Properties

Melting Points and Solubility
  • N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) : mp > 250°C .
  • N-(3,5-Difluorophenyl)-2,4-difluorobenzamide : Polymorphs with variable mechanical properties .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Activities Reference
N-(3-Chlorophenyl)-2,4-difluorobenzamide 3-Cl-C6H4, 2,4-F2-C6H3CO Not explicitly reported N/A
N-(3,5-Difluorophenyl)-2,4-difluorobenzamide 3,5-F2-C6H3, 2,4-F2-C6H3CO Polymorphism; High stiffness
Chlorfluazuron 2,6-F2-C6H3CO, pyridinyl-oxy Insecticidal (chitin inhibition)
N-(4-Chlorophenyl)-2,4-difluorobenzamide (5k) 4-Cl-C6H4, 2,4-F2-C6H3CO Antimicrobial (MIC data not shown)

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Synthetic Yield
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide >250 Low (hydrophobic core) 33%
Compound 40 () Not reported Enhanced (HCl salt) 94%

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